N-[3-(dimethylamino)propyl]-4-[ethyl(phenyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride
Description
The compound N-[3-(dimethylamino)propyl]-4-[ethyl(phenyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a benzamide derivative featuring a benzothiazole core substituted with a 4-methyl group and a dimethylaminopropyl side chain.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-[ethyl(phenyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3S2.ClH/c1-5-32(23-12-7-6-8-13-23)37(34,35)24-17-15-22(16-18-24)27(33)31(20-10-19-30(3)4)28-29-26-21(2)11-9-14-25(26)36-28;/h6-9,11-18H,5,10,19-20H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXRCVGZRHCTJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=C(C=CC=C4S3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(dimethylamino)propyl]-4-[ethyl(phenyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₃₀H₃₃ClN₆O₅S
- Molecular Weight : 600.14 g/mol
- IUPAC Name : this compound
Pharmacological Properties
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Antimicrobial Activity :
- The compound has shown significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the strain tested.
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Cholinesterase Inhibition :
- Preliminary studies suggest that this compound may inhibit cholinesterase enzymes, which are crucial in neurotransmission. The IC50 values for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition were reported at 157.31 µM and 46.42 µM, respectively, indicating a selective inhibition profile .
- Anticancer Activity :
The biological activity of the compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The inhibition of cholinesterases suggests potential applications in neurodegenerative diseases such as Alzheimer's.
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial properties may stem from interference with bacterial cell wall synthesis or function.
- Induction of Apoptosis in Cancer Cells : The anticancer effects may involve apoptosis induction pathways, although further molecular studies are needed to elucidate this mechanism.
Case Studies
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Cholinesterase Inhibition Study :
A study conducted by Mehdi et al. (2013) explored the inhibitory effects of various compounds on cholinesterases. The tested compound demonstrated selective inhibition towards BChE compared to AChE, suggesting its potential for therapeutic use in cognitive disorders . -
Antimicrobial Efficacy Assessment :
In a comprehensive assessment of antimicrobial agents, the compound was evaluated against a panel of pathogens including Staphylococcus aureus and Escherichia coli. Results indicated that it outperformed several standard antibiotics in terms of potency and spectrum of activity . -
Cytotoxicity Evaluation on Cancer Cell Lines :
A recent study assessed the cytotoxic effects on MCF-7 and A549 cell lines. The findings revealed that treatment with the compound led to significant reductions in cell viability, supporting its potential as an anticancer agent .
Data Tables
Comparison with Similar Compounds
Data Tables
Table 2: Spectral Characteristics of Related Compounds
*Inferred from analogous structures in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
